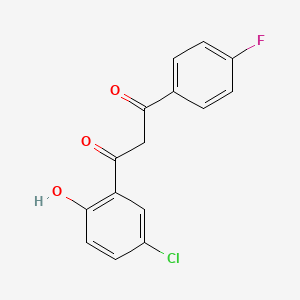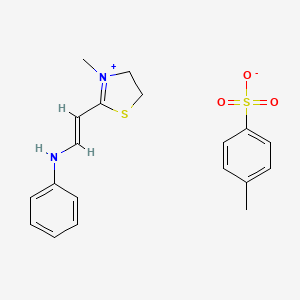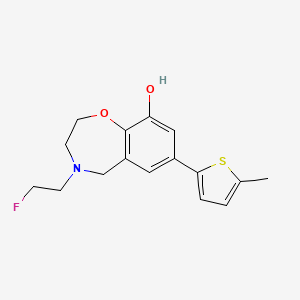
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione, also known as EF24, is a synthetic curcumin analog that has gained attention in recent years due to its potential therapeutic properties. The compound is structurally similar to curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties. EF24 has been synthesized to improve upon curcumin's limitations, such as poor solubility and bioavailability, and to enhance its therapeutic potential.
作用機序
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has been found to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. The compound has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has good stability and solubility, which makes it suitable for use in cell culture and animal studies. This compound has been found to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations, including its limited bioavailability and rapid metabolism in vivo. These limitations may need to be addressed in future studies to fully realize the therapeutic potential of this compound.
将来の方向性
There are several future directions for research on 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of this compound in combination with other anticancer agents, as this compound has been found to enhance the activity of certain chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases.
合成法
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate to form 3-(4-fluorophenyl)-3-oxopropanoic acid. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid to form this compound.
科学的研究の応用
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. The compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, prostate, colon, and lung cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-3-6-13(18)12(7-10)15(20)8-14(19)9-1-4-11(17)5-2-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFZUJYPSVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-dimethyl-2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5359690.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5359709.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)


![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B5359752.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

![N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B5359777.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)
![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)